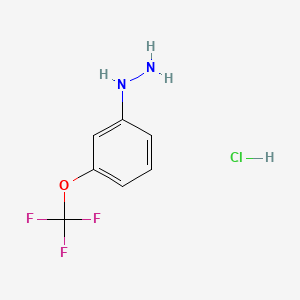

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

Overview

Description

“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is a heterocyclic synthesis intermediate with a wide range of applications in the fields of medicine, pesticides, and dyes . It can also be used as a reducing agent and nitrogen source .

Synthesis Analysis

The synthesis of “(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” involves the use of trifluoromethylchlorobenzene and phenylhydrazine in the appropriate molar ratio . The reaction is carried out in an appropriate solvent, commonly used solvents are dimethylformamide (DMF) or dichloromethane (DCM) . The reaction is carried out at an appropriate temperature and time .Molecular Structure Analysis

The molecular formula of “(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is C7H8ClF3N2O . The molecular weight is 228.6 . The InChI code is 1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H .Chemical Reactions Analysis

“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” can be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . It can also be used as a reducing agent and nitrogen source .Physical And Chemical Properties Analysis

“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is a colorless to pale yellow solid . It has a melting point of about 65-70°C . It is relatively stable under conventional experimental conditions but may decompose at high temperatures or in contact with fire sources . It is soluble in some organic solvents, such as ethanol and acetone .Scientific Research Applications

Heterocyclic Compound Synthesis : One study explored the heterocyclization of 3-trifluoroacetyllactams with hydrazines, including phenyl derivatives. This process leads to the formation of annelated trifluoromethylpyrazoles and zwitterionic salts of 4-omega-alkylamino-5-hydroxy-3-trifluoromethylpyrazoles (Bouillon, Frisque-Hesbain, Janousek, & Viehe, 1995).

Antimicrobial Activity : Another study focused on the synthesis of bisaryl hydrazino-s-triazine derivatives. These compounds were found to exhibit microbial activity against both gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007).

Pharmaceutical Research : In pharmaceutical research, hydrazine derivatives have been studied for their potential as antimicrobial and antioxidant agents. For instance, a study synthesized 1-phenyl-4-(2-phenylacetyl) thiosemicarbazide derivatives and evaluated their antimicrobial and antioxidant potentials (Altalhi, Hashem, Negm, Mohamed, & Azmy, 2021).

Epoxy Resin Curing Agents : Some hydrazine derivatives have also been used as epoxy resin curing agents. A study synthesized various bisaryl hydrazino-s-triazine derivatives and employed them as curing agents for epoxy resins (Chaudhari, 2009).

Environmental and Biological Studies : Another area of application is in environmental and biological studies. For example, a study investigated the toxicity of phenylhydrazine hydrochloride on zebrafish embryos and larvae, finding dose-dependent cytotoxic effects (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).

Safety and Hazards

“(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride are currently unknown. It has been suggested that this compound may be used in the synthesis of pyrazole-containing bisphosphonate esters , which are known to affect the mevalonate pathway involved in bone resorption.

Action Environment

The action of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C . This suggests that the compound’s stability, efficacy, and action may be affected by factors such as temperature and exposure to oxygen.

properties

IUPAC Name |

[3-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDHJICZICMRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662255 | |

| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133115-55-6 | |

| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.